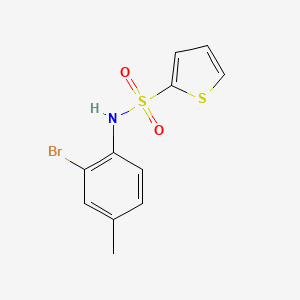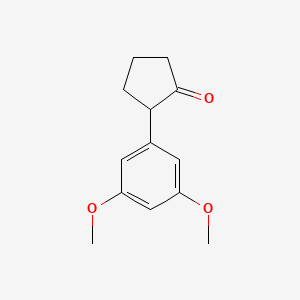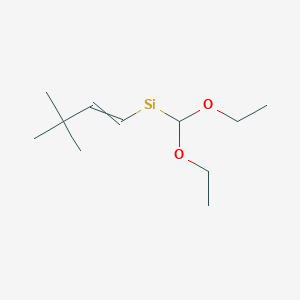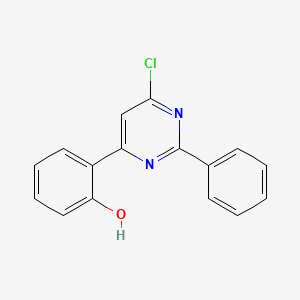![molecular formula C24H14O3 B14383641 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione CAS No. 89671-59-0](/img/structure/B14383641.png)
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is a chemical compound that belongs to the class of indeno-pyran derivatives. This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with two phenyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylindene-1,3-dione with benzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituent .
Wissenschaftliche Forschungsanwendungen
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of organic materials with specific properties, such as organic semiconductors
Wirkmechanismus
The mechanism of action of 3,4-Diphenylindeno[1,2-b]pyran-2,5-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to engage in multiple interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one: A simpler pyran derivative with different reactivity and applications.
4H-Pyran-4-one: Another pyran derivative with distinct chemical properties.
Indeno[1,2-b]pyran-2,5-dione: A closely related compound with variations in the substitution pattern.
Uniqueness
3,4-Diphenylindeno[1,2-b]pyran-2,5-dione is unique due to its fused ring system and the presence of two phenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other pyran derivatives.
Eigenschaften
CAS-Nummer |
89671-59-0 |
|---|---|
Molekularformel |
C24H14O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3,4-diphenylindeno[1,2-b]pyran-2,5-dione |
InChI |
InChI=1S/C24H14O3/c25-22-17-13-7-8-14-18(17)23-21(22)19(15-9-3-1-4-10-15)20(24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
IHFQHHPFZUTARW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)

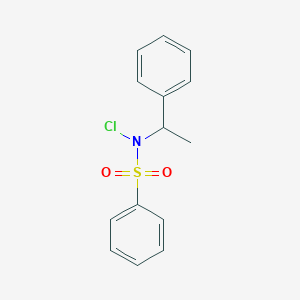
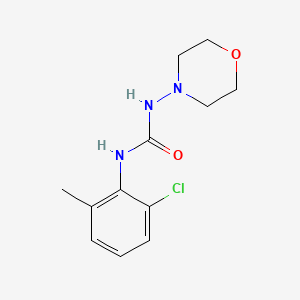
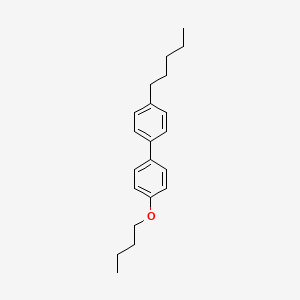

![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
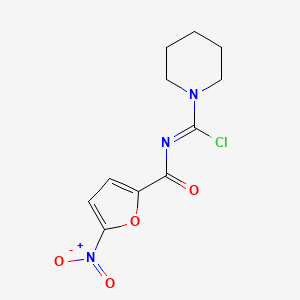

![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
